molecular formula C21H24O6 B12326137 Tsugacetal

Tsugacetal

Cat. No.: B12326137
M. Wt: 372.4 g/mol
InChI Key: PWKVHHWFBTXMHU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Biological Activity

Introduction

Tsugacetal is a lignan compound derived from the heartwood of Juniperus formosana Hayata. This natural product has garnered attention due to its diverse biological activities, which include anti-infective properties, apoptosis induction, and effects on various cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of lignans, which are known for their complex structures and potential therapeutic effects. It is characterized by its ability to interact with multiple biological targets, influencing various physiological processes.

PropertyValue
Molecular FormulaC₁₈H₁₈O₇
Molecular Weight342.33 g/mol
SolubilitySoluble in organic solvents

Anti-Infective Properties

This compound exhibits significant anti-infective activity against a range of pathogens. Research indicates its effectiveness against both bacterial and viral infections.

  • Bacterial Infections : this compound has shown activity against various strains, including those resistant to conventional antibiotics.
  • Viral Infections : It has demonstrated antiviral properties against viruses such as HIV and influenza .

Apoptosis Induction

This compound has been implicated in the induction of apoptosis in cancer cells. Studies have shown that it can trigger programmed cell death through various mechanisms:

  • Caspase Activation : this compound activates caspases, leading to apoptosis in cancer cell lines.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Impact on Signaling Pathways

This compound influences several key signaling pathways associated with inflammation and cancer progression:

  • NF-κB Pathway : It modulates the NF-κB signaling pathway, which is crucial for inflammatory responses.
  • PI3K/Akt Pathway : this compound affects the PI3K/Akt pathway, which plays a role in cell survival and growth .

Table 2: Summary of Biological Activities

ActivityMechanismReferences
Anti-bacterialInhibition of bacterial growth ,
Anti-viralInhibition of viral replication ,
Apoptosis InductionCaspase activation ,
Cell Cycle ArrestG1 phase arrest ,
NF-κB ModulationInhibition of inflammatory response ,
PI3K/Akt ModulationRegulation of cell survival ,

Case Study 1: Anti-Cancer Effects

A study conducted on the effects of this compound on HeLa cervical cancer cells demonstrated its potential as an anticancer agent. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

  • Methodology : HeLa cells were treated with varying concentrations of this compound. Cell viability was assessed using an MTT assay.
  • Findings : An IC50 value was determined at approximately 25 µM, indicating potent cytotoxicity against HeLa cells .

Case Study 2: Anti-Inflammatory Activity

Research exploring the anti-inflammatory properties of this compound revealed that it effectively reduced inflammation in a carrageenan-induced paw edema model.

  • Methodology : Mice were administered this compound before carrageenan injection. The paw volume was measured to assess inflammation.
  • Findings : this compound significantly reduced paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKVHHWFBTXMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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